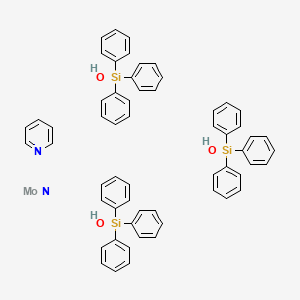
Oxy-chlordene
Descripción general
Descripción
Oxy-chlordene (OC) is a unique and powerful chemical compound that has been studied for its many potential applications in the fields of chemistry and biology. It is a synthetic compound that is composed of two parts: an oxygen atom and a chlorine atom. OC has a wide variety of properties that make it useful in many applications and has been studied extensively for its potential uses in scientific research.
Aplicaciones Científicas De Investigación
Environmental Monitoring and Analysis
Oxy-chlordene, a metabolite of the insecticide chlordane, has been the subject of various environmental studies. Buser and Mueller (1993) investigated the enantiomer separation of chlordane compounds, including oxychlordene, using chiral high-resolution gas chromatography. This study highlighted the presence of chlordane compounds in ambient air and their transport into the environment as racemic mixtures, indicating the importance of monitoring these compounds for environmental protection (Buser & Mueller, 1993).
Impact on Wildlife and Aquatic Systems
The metabolism of chlordane compounds, including oxychlordene, in various species has been a key focus in ecological research. Garretto and Khan (1975) studied the hydroxylation and epoxidation of chlordene, a process leading to the formation of oxychlordene, in different fish species. This research offers insights into the metabolic pathways of pesticides in aquatic systems and their potential environmental impact (Garretto & Khan, 1975).
Analytical Chemistry and Compound Characterization
The isolation and structural characterization of oxychlordene from animal tissues have been significant for understanding the metabolism of chlordane in organisms. Schwemmer, Cochrane, and Polen (1970) isolated oxychlordene from pig fat and proposed its chemical structure, contributing to the knowledge of pesticide metabolites (Schwemmer et al., 1970).
Environmental Toxicology and Human Health
Studies have also focused on the association between exposure to chlordanes like oxychlordene and health issues. Airaksinen et al. (2011) examined the association between type 2 diabetes and exposure to persistent organic pollutants, including oxychlordane. Their findings indicate a potential health risk associated with exposure to these compounds (Airaksinen et al., 2011).
Propiedades
IUPAC Name |
(1S,8R)-1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)4-2(1-3-5(4)17-3)8(6,13)10(9,15)16/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNMBZKONGDDQ-XNXKJHJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C1O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C3C1O3)[C@@]4(C(=C([C@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxy-chlordene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





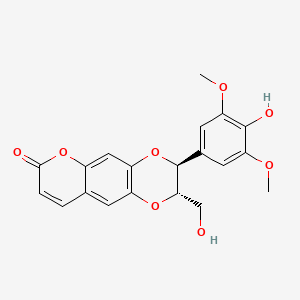
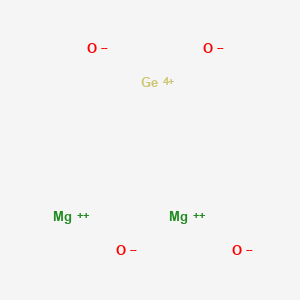
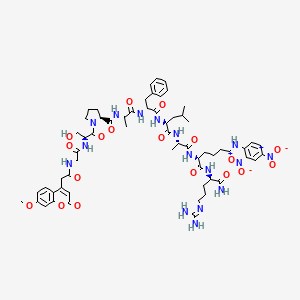

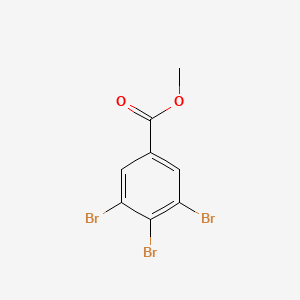
![L-Aspartic acid,[2,3-3H]](/img/structure/B1516182.png)
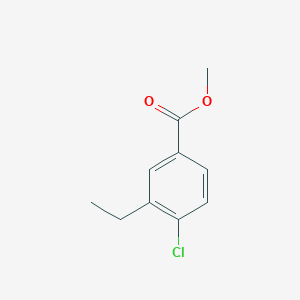
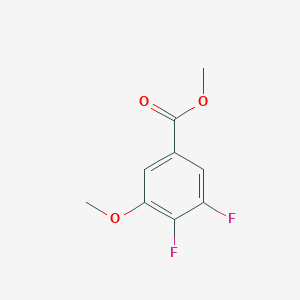
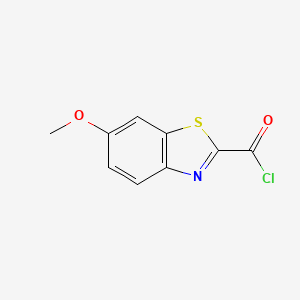

![[Rucl(P-cymene)((R)-tolbinap)]CL](/img/structure/B1516203.png)
